molecular formula C29H38O3 B2379453 1,5-Bis(p-hexyloxyphenyl)-1,4-pentadien-3-one CAS No. 209683-39-6

1,5-Bis(p-hexyloxyphenyl)-1,4-pentadien-3-one

Cat. No.: B2379453
CAS No.: 209683-39-6
M. Wt: 434.6 g/mol
InChI Key: XKEDONQIWMPPPP-UHFFFAOYSA-N
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Description

1,5-Bis(p-hexyloxyphenyl)-1,4-pentadien-3-one is an organic compound characterized by its unique structure, which includes two p-hexyloxyphenyl groups attached to a pentadienone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(p-hexyloxyphenyl)-1,4-pentadien-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with p-hexyloxybenzaldehyde and acetone.

    Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(p-hexyloxyphenyl)-1,4-pentadien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1,5-Bis(p-hexyloxyphenyl)-1,4-pentadien-3-one has several scientific research applications:

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent and in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,5-Bis(p-hexyloxyphenyl)-1,4-pentadien-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:

    Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Receptor Binding: It can bind to receptors on the cell surface or within the cell, triggering signaling cascades that result in physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(p-methoxyphenyl)-1,4-pentadien-3-one: Similar structure but with methoxy groups instead of hexyloxy groups.

    1,5-Bis(p-ethoxyphenyl)-1,4-pentadien-3-one: Similar structure but with ethoxy groups instead of hexyloxy groups.

Uniqueness

1,5-Bis(p-hexyloxyphenyl)-1,4-pentadien-3-one is unique due to its longer alkoxy chains, which can influence its solubility, melting point, and overall chemical reactivity. This uniqueness makes it particularly suitable for applications requiring specific physical and chemical properties.

Properties

CAS No.

209683-39-6

Molecular Formula

C29H38O3

Molecular Weight

434.6 g/mol

IUPAC Name

1,5-bis(4-hexoxyphenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C29H38O3/c1-3-5-7-9-23-31-28-19-13-25(14-20-28)11-17-27(30)18-12-26-15-21-29(22-16-26)32-24-10-8-6-4-2/h11-22H,3-10,23-24H2,1-2H3

InChI Key

XKEDONQIWMPPPP-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OCCCCCC

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=C(C=C2)OCCCCCC

solubility

not available

Origin of Product

United States

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